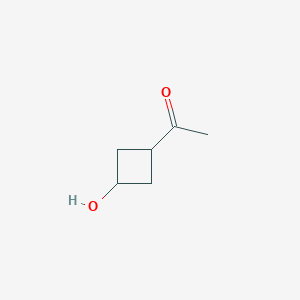

1-(3-Hydroxycyclobutyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

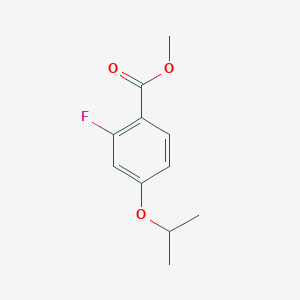

“1-(3-Hydroxycyclobutyl)ethan-1-one” is a chemical compound with the CAS Number: 30494-01-0 . It has a molecular weight of 114.14 . The IUPAC name for this compound is 1-(3-hydroxycyclobutyl)ethan-1-one .

Molecular Structure Analysis

The InChI code for “1-(3-Hydroxycyclobutyl)ethan-1-one” is 1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h5-6,8H,2-3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-(3-Hydroxycyclobutyl)ethan-1-one” is a liquid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Crystal Engineering and Hydrogen Bonding

Research by Yue et al. (2006) on alternative hydrogen bonding modes employed by a helical tubuland diol host molecule reveals the versatility of cyclic diols, similar in structure to “1-(3-Hydroxycyclobutyl)ethan-1-one”, in forming different types of hydrogen-bonded inclusion structures. This study demonstrates the molecule's capability to form racemic hydrogen-bonded co-crystalline adducts and network compounds through hydroxy group hydrogen bonding, highlighting its potential in crystal engineering and the design of novel molecular assemblies CrystEngComm, 8, 250-256.

Organic Synthesis and Ligand Design

Research into the synthesis of oxime derivatives, including those with succinimid and morpholin groups, by Dinçer et al. (2005), showcases the application of cyclobutane-containing compounds in organic synthesis. The study demonstrates how these compounds can be crystallized and analyzed for their structural properties, thus serving as potential intermediates or ligands in synthetic chemistry Acta Crystallographica Section A, 61, 293-293.

Materials Science and Solar Cell Sensitizers

Matsui et al. (2003) investigated 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones as sensitizers for TiO2 solar cells. These compounds exhibited strong affinity for TiO2 surfaces and were crucial in enhancing solar-light-to-electricity conversion efficiency. The study emphasizes the role of fluorescence intensity and self-assembly on the TiO2 surface as key factors for efficiency, with the highest observed efficiency being 0.96% for specific derivatives Dyes and Pigments, 58, 219-226.

Analytical Chemistry

The stability and reaction pathways of sotolon in various conditions were studied by Dagan et al. (2006), providing insights into the degradation products of cyclic ketones under different temperatures and pH levels. This research has implications for the quantitative determination of compounds in complex matrices like wine, showcasing the application of cyclic ketones in analytical chemistry Analytica Chimica Acta, 563, 365-374.

Quantum Chemistry

Koca et al. (2015) conducted quantum chemical calculations and spectroscopic analyses on a compound structurally related to “1-(3-Hydroxycyclobutyl)ethan-1-one”, providing a deep understanding of electronic transitions, spectroscopic characteristics, and stability of such compounds. This research contributes to the theoretical foundation necessary for the design and application of novel organic compounds in various fields Spectrochimica Acta Part A, 137, 899-912.

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-hydroxycyclobutyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h5-6,8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIMOZWSCYVZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

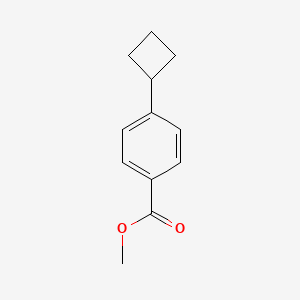

![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)

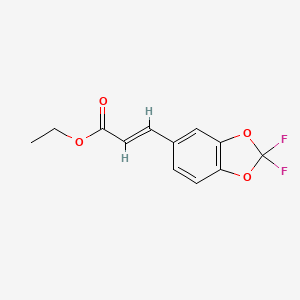

![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)

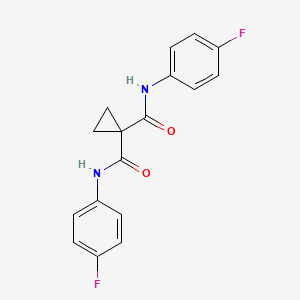

![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)